



ensuring specificity of NCX inhibition with ORM-10103

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Compound of Interest		
Compound Name:	ORM-10103	
Cat. No.:	B1662443	Get Quote

Technical Support Center: ORM-10103

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of Sodium-Calcium Exchanger (NCX) inhibition when using **ORM-10103**.

Frequently Asked Questions (FAQs)

Q1: What is **ORM-10103** and how selective is it for NCX?

ORM-10103 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It is considered a significant advancement over previous NCX inhibitors due to its improved selectivity profile.[3][4][5] It effectively inhibits both the forward (calcium efflux) and reverse (calcium influx) modes of NCX activity.[3][6] Unlike many other NCX inhibitors, **ORM-10103** has the major benefit of not affecting the L-type Ca2+ current (I_CaL), even at high concentrations (e.g., 10 μM).[1][2][3][6][7]

Q2: What are the known off-target effects of **ORM-10103**?

While highly selective, **ORM-10103** is not completely devoid of off-target effects. The primary known off-target interaction is a slight to moderate inhibition of the rapid delayed rectifier potassium current (I_Kr).[1][3][6] Studies have shown that a concentration of 3 µM **ORM-10103** can cause a 20% blocking effect on I_Kr.[6] However, it does not significantly affect other key cardiac ion currents such as the L-type Ca2+ current (I_CaL), fast inward Na+ current (I_Na),



inward rectifier K+ current (I_K1), slow delayed rectifier K+ current (I_Ks), transient outward K+ current (I_to), or the Na+/K+ pump.[1][2][3][6]

Q3: What are the typical effective concentrations for **ORM-10103**?

The effective concentration (EC_50) of **ORM-10103** for inhibiting NCX current is in the submicromolar range. This makes it a potent tool for studying NCX function. Concentrations of 3 to 10 µM have been effectively used to decrease the amplitude of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in a dose-dependent manner.[1][6]

Quantitative Data Summary

The following tables summarize the potency and selectivity of **ORM-10103** based on published electrophysiological studies.

Table 1: Potency of **ORM-10103** on NCX Current

NCX Mode	EC_50 (nM)	Species/Cell Type	Reference
Inward Current (Forward Mode)	780	Canine Ventricular Myocytes	[2][6]
Outward Current (Reverse Mode)	960	Canine Ventricular Myocytes	[2][6]

Table 2: Selectivity Profile of **ORM-10103**



Ion Channel / Transporter	Concentration Tested (µM)	Effect Observed	Reference
L-type Ca2+ Current (I_CaL)	10	No significant effect	[1][2][3]
Fast Na+ Current (I_Na)	10	No significant effect	[1][2]
Rapid Delayed Rectifier K+ Current (I_Kr)	3	~20% inhibition	[1][3][6]
Inward Rectifier K+ Current (I_K1)	3	No influence	[6]
Slow Delayed Rectifier K+ Current (I_Ks)	3	No influence	[6]
Transient Outward K+ Current (I_to)	3	No influence	[6]
Na+/K+ Pump	3 - 10	No influence	[1][2][6]

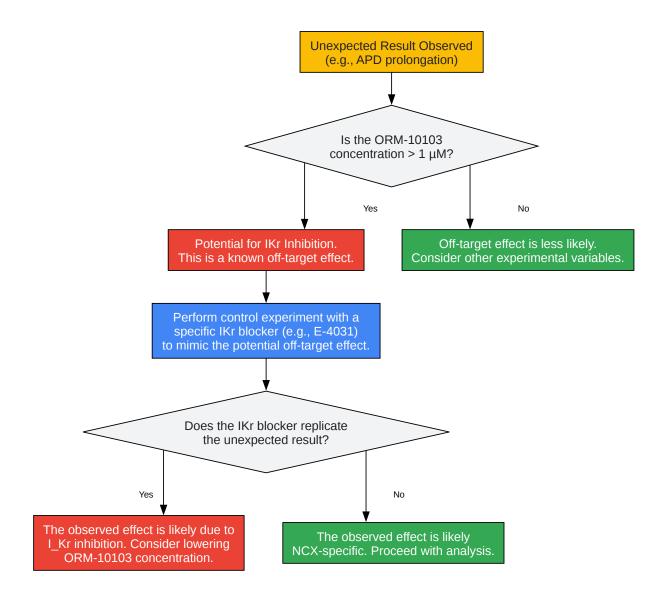
Troubleshooting Guide

Issue: I am observing effects that may not be related to NCX inhibition (e.g., changes in action potential duration). How can I confirm the specificity of **ORM-10103** in my experiment?

This is a critical question, as the slight inhibition of I_Kr by **ORM-10103** can sometimes confound results, particularly those related to action potential repolarization.

Logical Flow for Troubleshooting Off-Target Effects





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Caption: Troubleshooting logic for differentiating NCX-specific effects from known off-target effects of **ORM-10103**.

Issue: My results are inconsistent or show high variability.

- Solution Purity and Stability: Ensure the **ORM-10103** compound is properly stored and that the stock solution is fresh. Degradation of the compound can lead to inconsistent results.
- Cellular Health: The activity and expression of NCX can be sensitive to the metabolic state of
 the cell. Ensure that cells are healthy and that experimental conditions (e.g., temperature,
 pH) are stable. Ischemia, for example, is known to increase NCX activity.[8]
- Concentration Accuracy: Verify the final concentration of ORM-10103 in your experimental buffer. Serial dilution errors can lead to significant variability.

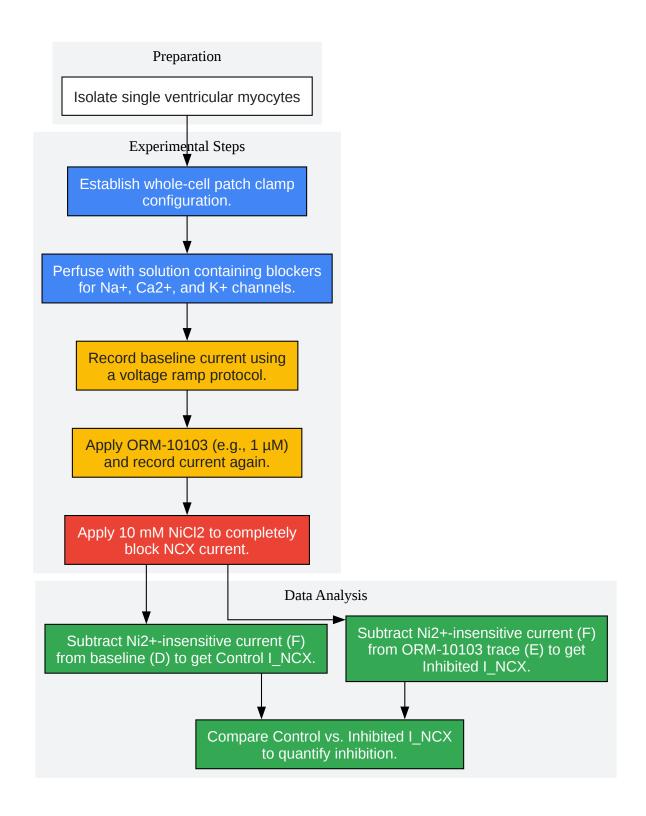
Experimental Protocols

Protocol: Isolating and Verifying NCX Current Inhibition via Whole-Cell Voltage Clamp

This protocol is designed to specifically measure NCX current (I_NCX) and confirm its inhibition by **ORM-10103** in isolated cardiomyocytes. The key principle is to block other major ion channels to isolate the Ni2+-sensitive current, which represents I_NCX.[2][9]

Workflow for I NCX Measurement





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Caption: Experimental workflow for isolating and quantifying NCX current (I_NCX) inhibition by **ORM-10103**.

Methodology Details:

- Cell Preparation: Isolate single ventricular myocytes from the species of interest (e.g., canine) using standard enzymatic digestion protocols.
- Solutions and Reagents:
 - External Solution (Tyrode's): Containing blockers for major currents. A typical composition would be (in mM): 135 NaCl, 5 KCl, 2 CsCl, 1 MgCl2, 2 BaCl2, 0.2 CdCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4). BaCl2 and CsCl block K+ currents, while CdCl2 blocks I CaL.
 - Internal (Pipette) Solution: Designed to set intracellular Na+ and Ca2+ levels and buffer Ca2+.
 - ORM-10103: Prepare stock solutions in DMSO and dilute to final concentration in the external solution.
 - NCX Blocker: 10 mM NiCl2 in the external solution for determining the NCX-specific component of the current.
- · Electrophysiological Recording:
 - Establish a whole-cell patch-clamp configuration.
 - Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both inward and outward components of the NCX current.[2]
 - Record the baseline current after blocking Na+, Ca2+, and K+ currents. This trace contains I_NCX and a Ni2+-insensitive leak current.
 - Superfuse the cell with the desired concentration of ORM-10103 and repeat the voltage ramp protocol.



- Finally, apply 10 mM NiCl2 to the bath to completely block I_NCX. The remaining current is the Ni2+-insensitive leak current.[2][9]
- Data Analysis:
 - Control I_NCX: Subtract the current trace recorded in the presence of NiCl2 from the baseline recording.
 - Inhibited I_NCX: Subtract the current trace recorded in the presence of NiCl2 from the trace recorded with ORM-10103.
 - The difference between "Control I_NCX" and "Inhibited I_NCX" represents the specific effect of ORM-10103 on the sodium-calcium exchanger.

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